molecular formula C18H18N4O2S B2883041 N-(4-ethylphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide CAS No. 896329-33-2

N-(4-ethylphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide

Cat. No.: B2883041
CAS No.: 896329-33-2
M. Wt: 354.43
InChI Key: STZVKJSERRPWKT-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide ( 896329-33-2) is a synthetic heterocyclic compound with a molecular formula of C18H18N4O2S and a molecular weight of 354.43 g/mol . This acetamide derivative is characterized by a complex pyrido[1,2-a][1,3,5]triazin-4-one core structure, which is substituted with a methyl group at position 8 and linked via a sulfanylacetamide bridge to a 4-ethylphenyl group . While specific biological data for this compound is limited, its structural features suggest significant potential in medicinal chemistry research. Compounds based on the pyrido[1,2-a][1,3,5]triazin-4-one scaffold and related heterocyclic systems have been investigated for various pharmacological activities. Notably, structurally similar molecules have demonstrated promising anticonvulsant properties in animal models such as the maximal electroshock (MES) test, which is a standard model for identifying compounds that prevent the spread of seizures . Furthermore, closely related analogs have shown antimicrobial and anticancer activities in preliminary studies, with mechanisms that may involve enzyme inhibition or induction of apoptosis . The presence of the sulfanylacetamide bridge is a common feature in many bioactive molecules and may contribute to binding with enzymatic targets . This compound is provided exclusively for research and development purposes in vitro. It is not approved for use in humans or animals and should be handled by qualified laboratory personnel only.

Properties

IUPAC Name

N-(4-ethylphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c1-3-13-4-6-14(7-5-13)19-16(23)11-25-17-20-15-10-12(2)8-9-22(15)18(24)21-17/h4-10H,3,11H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STZVKJSERRPWKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N3C=CC(=CC3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps may include:

    Formation of the pyrido[1,2-a][1,3,5]triazin ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the sulfanylacetamide group: This step involves the reaction of the intermediate with a suitable thiol and acetamide derivative.

    Substitution reactions:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

    Medicine: The compound could be investigated for its therapeutic potential in treating various diseases.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.

Comparison with Similar Compounds

Research Findings and Implications

  • Activity Gaps: Unlike Compound B, the target compound’s biological activity remains unvalidated. However, pyrido-triazin derivatives are known to inhibit kinases (e.g., PI3K, mTOR), suggesting a plausible mechanism .
  • Synthesis Challenges : The pyrido-triazin scaffold requires precise cyclization conditions, contrasting with the straightforward acetylation used for Compound A .

Biological Activity

N-(4-ethylphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide, also known by its CAS number 896329-33-2, is a synthetic compound belonging to the class of heterocyclic compounds. This article examines its biological activity, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by the presence of a pyrido[1,2-a][1,3,5]triazin ring and a sulfanylacetamide group. Its molecular formula is C18H18N4O2SC_{18}H_{18}N_{4}O_{2}S, with a molecular weight of approximately 354.43 g/mol. The presence of sulfur in the structure is significant as it often enhances the lipophilicity and biological activity of organic compounds.

The biological activity of this compound may involve interaction with specific molecular targets such as enzymes and receptors. Compounds with similar structures have demonstrated various mechanisms including:

  • Enzyme Inhibition: Many heterocyclic compounds act as inhibitors for enzymes involved in critical biological pathways. For instance, compounds similar to this one have been noted for their inhibition of acetylcholinesterase (AChE), which could be relevant in treating neurodegenerative diseases .
  • Antitumor Activity: Preliminary studies indicate that derivatives containing similar triazine structures exhibit significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The cytotoxic effects are often quantified using IC50 values, which measure the concentration required to inhibit cell growth by 50% .

Cytotoxicity Evaluation

Recent studies have evaluated the cytotoxic effects of various derivatives related to this compound. For example:

CompoundCell LineIC50 (µM)
3dHeLa29
3cMCF-773

These results suggest that modifications to the structure can significantly enhance biological activity .

Antiviral and Antimicrobial Properties

In addition to anticancer properties, compounds with similar structures have shown promising antiviral and antimicrobial activities. For instance, triazole derivatives have been reported to inhibit viral replication and possess antibacterial properties against various pathogens .

Case Studies

Case Study 1: Anticancer Activity

A study investigated a series of pyrido-triazine derivatives for their anticancer properties. The findings indicated that certain modifications led to enhanced interaction with cellular targets involved in tumor proliferation. The compound's ability to induce apoptosis in cancer cells was attributed to its structural features that facilitate binding to DNA or RNA targets .

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibition potential of related compounds. It was found that certain derivatives effectively inhibited AChE activity in vitro, suggesting potential applications in treating Alzheimer's disease and other cognitive disorders .

Q & A

Q. What are the standard synthetic routes for N-(4-ethylphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide?

The synthesis typically involves multi-step organic reactions:

  • Core ring formation : The pyrido[1,2-a][1,3,5]triazin-4-one scaffold is constructed via cyclization of precursor amines and carbonyl-containing intermediates under reflux conditions (e.g., acetic acid or DMF at 80–100°C) .
  • Sulfanyl coupling : A nucleophilic substitution or thiol-ene reaction introduces the sulfanylacetamide moiety. Reaction conditions (e.g., anhydrous solvents like THF, catalysts like DBU) are critical to avoid oxidation of the sulfanyl group .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .

Q. Which analytical techniques are critical for confirming the structural integrity of the compound?

Key methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR verify substituent positions (e.g., ethylphenyl protons at δ 1.2–1.4 ppm, pyridotriazine carbonyl at δ 165–170 ppm) .
  • HPLC : Reverse-phase C18 columns (UV detection at 254 nm) assess purity (>98%) and monitor reaction progress .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated for C₂₃H₂₃N₅O₂S: 457.15 g/mol) .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Enzyme inhibition : The pyridotriazine core may target kinases or proteases; preliminary assays (e.g., fluorescence polarization) screen for binding affinity .
  • Receptor modulation : Structural analogs show activity against GPCRs or nuclear receptors, suggesting potential for lead optimization .
  • Material science : The conjugated system (aromatic rings + sulfanyl group) is explored in organic semiconductors for charge-transfer studies .

Advanced Questions

Q. How can reaction conditions be optimized to improve the yield of the sulfanyl coupling step?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the thiol group, while inert atmospheres (N₂) prevent oxidation .
  • Catalysts : DBU (1,8-diazabicycloundec-7-ene) accelerates thiolate formation, increasing coupling efficiency from 60% to >85% .
  • Temperature control : Maintaining 50–60°C minimizes side reactions (e.g., disulfide formation) .

Q. What methodologies are employed to analyze contradictory bioactivity data across different studies?

  • Dose-response curves : EC₅₀/IC₅₀ values are compared under standardized assay conditions (e.g., cell line viability assays vs. enzymatic inhibition) .
  • In silico modeling : Molecular docking identifies binding pose variations (e.g., AutoDock Vina) to reconcile differences in reported Ki values .
  • Orthogonal assays : Surface plasmon resonance (SPR) or ITC (isothermal titration calorimetry) validate target engagement independently .

Q. What computational strategies predict the compound's binding affinity to biological targets?

  • Molecular docking : Glide or Schrödinger Suite models interactions with kinase ATP-binding pockets (e.g., hinge region hydrogen bonding) .
  • MD simulations : GROMACS or AMBER assess stability of ligand-target complexes over 100-ns trajectories, highlighting key residues (e.g., Asp86 in EGFR) .
  • QSAR models : Substituent electronegativity (Hammett constants) correlates with IC₅₀ values in kinase inhibition datasets .

Q. How do structural modifications influence the compound's pharmacokinetic properties?

  • Solubility : Adding polar groups (e.g., -OH, -NH₂) to the ethylphenyl moiety improves aqueous solubility (logP reduction from 3.2 to 2.5) .
  • Metabolic stability : Fluorination of the pyridotriazine ring (e.g., 8-CF₃ instead of 8-CH₃) reduces CYP450-mediated oxidation in liver microsome assays .
  • Permeability : Methylation of the acetamide nitrogen enhances Caco-2 monolayer permeability (Papp > 1 × 10⁻⁶ cm/s) .

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